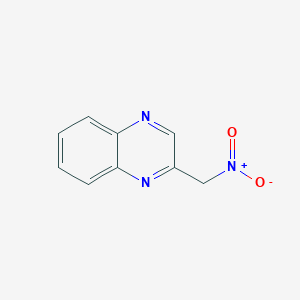

2-(Nitromethyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(nitromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)6-7-5-10-8-3-1-2-4-9(8)11-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQTYIZLZXXALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Nitromethyl Quinoxaline

Reactions Involving the Nitromethyl Moiety

The nitromethyl group is a highly functionalized moiety that can undergo a variety of transformations, including elimination, denitrative functionalization, and redox reactions. These reactions leverage the electron-withdrawing nature of the nitro group and the acidity of the adjacent methylene (B1212753) protons.

Elimination Reactions of the Nitromethyl Group

The nitromethyl group can be removed or transformed through reactions that involve the elimination of the nitro group (NO₂). This process is often a key step in broader functionalization strategies where the nitro group acts as a leaving group. Denitrative coupling reactions, for example, proceed via a radical addition to the carbon bearing the nitro group, followed by the elimination of nitrogen dioxide. rsc.org While these reactions are more commonly documented for β-nitrostyrenes, the principle can be extended to systems like 2-(nitromethyl)quinoxaline where a stabilized radical intermediate can be formed. rsc.org The elimination effectively replaces the nitro group with a new carbon-carbon or carbon-heteroatom bond, demonstrating the utility of the nitromethyl group as a synthetic precursor that is ultimately removed.

Denitrative Functionalization Reactions (e.g., C3-Alkylation of Quinoxalin-2(1H)-ones)

Denitrative functionalization represents a powerful method for forming new bonds by replacing a nitro group. This strategy is particularly effective in cross-coupling reactions. nih.gov In processes involving nitroalkenes, radical species can add to the nitro-bearing carbon, creating a stabilized benzylic radical that subsequently expels the nitro group to form a new alkene. rsc.org This reactivity pattern highlights the potential of the nitromethyl group on a quinoxaline (B1680401) scaffold to act as a precursor for C-C bond formation.

A related and highly relevant transformation is the C3-alkylation of quinoxalin-2(1H)-ones. Although this involves a different starting material, the strategy of functionalizing the C3 position is analogous. Research has demonstrated that various alkyl groups can be introduced at this position using methods like visible-light-mediated photocatalysis, showcasing the accessibility of this position for substitution reactions.

Table 1: Examples of C3-Functionalization of Quinoxaline Derivatives

| Reaction Type | Reagents/Conditions | Product Type | Yield Range |

| Deaminative C3-Alkylation | Katritzky salts, Visible light | C3-alkylated quinoxalin-2(1H)-one | 40-96% |

| Cross-Dehydrogenative Alkylation | Alkanes, Microwave irradiation | C3-alkylated quinoxalin-2(1H)-one | Moderate to high |

| Vinylation | Alkenes, K₂S₂O₈ | 3-Vinyl-quinoxalin-2(1H)-ones | Moderate to good |

| Azidoalkylation | Olefins, TMSN₃, PhI(OAc)₂ | β-azidoalkylated quinoxalinones | Not specified |

This table summarizes various methods for functionalizing the C3 position of quinoxalin-2(1H)-ones, which is analogous to the position of the nitromethyl group in this compound.

Redox Transformations (e.g., Nitro-Methyl Redox Coupling)

The nitro group is highly susceptible to redox transformations, most commonly reduction. wikipedia.org The six-electron reduction of a nitro group typically proceeds sequentially through nitroso and N-hydroxylamino intermediates to ultimately form an amino group. nih.gov This conversion is one of the most important reactions of aromatic nitro compounds and can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C or Raney nickel) or treatment with metals like iron, tin, or zinc in acidic conditions. wikipedia.orgmasterorganicchemistry.com The addition of a nitro group to a quinoxaline scaffold has been noted to increase biological activity against certain parasites, potentially by targeting their redox systems. nih.gov

While specific "nitro-methyl redox coupling" reactions for this compound are not extensively detailed, the fundamental reactivity of the nitro group is well-established. Complex transformations, such as intramolecular redox cyclizations involving a nitro group to form new heterocyclic systems, have also been reported, illustrating the diverse potential of this functional group in redox chemistry. nih.gov

Reactivity of the Quinoxaline Core

The quinoxaline ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. This inherent electrophilicity is the basis for several key functionalization strategies that target the C-H bonds of the heterocyclic core.

Nucleophilic Substitution of Hydrogen (VNS) on Quinoxaline Derivatives

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile. aun.edu.eg This reaction is particularly effective for electron-deficient aromatic systems like quinoxalines. The process involves the addition of a carbanion (which contains a leaving group on the carbanionic carbon) to the aromatic ring, followed by a base-induced β-elimination to restore aromaticity. aun.edu.eg

The electrophilic nature of the quinoxaline ring has been explored in VNS reactions with various carbanions. researchgate.net However, successful VNS product formation is often dependent on the stability of the carbanion. Studies have shown that for quinoxaline itself, only poorly stabilized nitrile carbanions tend to yield VNS products. researchgate.net A more effective strategy involves the use of quinoxaline N-oxides, which are more reactive and allow for the preparation of a wider variety of quinoxaline derivatives containing cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) substituents. researchgate.net

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. For quinoxaline derivatives, these strategies often target the C3 position, which is activated by the ring nitrogen atoms.

A variety of methods have been developed for the direct C-H functionalization of the related quinoxalin-2(1H)-one core, which provides insight into the reactivity of the quinoxaline system. These include multicomponent reactions that can introduce diverse functional groups in a single step. nih.gov For instance, metal-free C-H vinylation has been achieved by reacting quinoxalin-2(1H)-ones with alkenes in the presence of an oxidant like K₂S₂O₈. nih.gov Other strategies involve visible light-induced reactions and transition-metal-free protocols that enable the formation of new C-C and C-heteroatom bonds with high efficiency and regioselectivity.

Metal-Catalyzed C-H Activation

While specific studies on the metal-catalyzed C-H activation of this compound are not extensively documented, the broader field of quinoxaline chemistry provides insights into potential reaction pathways. The nitrogen atoms in the quinoxaline ring can act as directing groups in metal-catalyzed C-H activation, typically favoring functionalization at the C8 position of the fused benzene (B151609) ring. However, the strong electron-withdrawing nature of the nitromethyl group at C2 would likely influence the regioselectivity of such transformations.

Research on related quinoxaline derivatives has shown that various transition metals, including palladium, rhodium, and ruthenium, can effectively catalyze the C-H arylation, alkylation, and alkenylation of the quinoxaline core. For instance, in 2-arylquinoxalines, the N1 atom directs ortho-C–H functionalization of the aryl substituent. It is plausible that similar methodologies could be adapted for this compound, potentially leading to functionalization at the C3 position of the pyrazine (B50134) ring or at positions on the benzene ring, depending on the catalyst and directing group strategy employed. The electron-withdrawing character of the nitromethyl group is expected to make the C3-H bond more acidic and potentially more susceptible to certain C-H activation pathways.

Transition-Metal-Free C-H Functionalization

Transition-metal-free C-H functionalization offers a more sustainable and cost-effective approach to modifying heterocyclic scaffolds. For quinoxalin-2(1H)-ones, which share some electronic similarities with this compound due to the presence of an electron-withdrawing group at the 2-position, various metal-free C-H functionalization reactions at the C3 position have been developed. These reactions often proceed via radical or ionic mechanisms.

Given the electron-deficient nature of the pyrazine ring in this compound, nucleophilic attack at the C3 position is a feasible pathway. Reactions involving strong nucleophiles or radical species could potentially lead to C3-functionalized products. For example, methodologies developed for the vinylation of quinoxalin-2(1H)-ones using alkenes under metal-free conditions could potentially be applied to this compound. The reaction likely involves the generation of a radical species that adds to the C3 position of the quinoxaline ring. The presence of an electron-withdrawing group like the nitromethyl group generally favors such additions. frontiersin.org

Transformations of Quinoxaline N-Oxides and Alkyl/Acyl Substituents

The N-oxide functionality plays a crucial role in modifying the reactivity of the quinoxaline ring, often enabling transformations that are not feasible with the parent heterocycle.

The introduction of an N-oxide at the N1 or N4 position of this compound would further activate the quinoxaline system. In quinoline (B57606) N-oxides, the N-oxide group facilitates nucleophilic attack at the C2 position. By analogy, a 1-oxide of this compound would be highly susceptible to nucleophilic attack at the C2 position, potentially leading to substitution of the nitromethyl group or other transformations.

Furthermore, the reactivity of the nitromethyl group itself can be exploited. The acidic protons on the methylene carbon of the nitromethyl group can be deprotonated to form a nitronate anion. This anion is a versatile nucleophile that can participate in various carbon-carbon bond-forming reactions. For instance, it can undergo Henry (nitroaldol) reactions with aldehydes or Michael additions to α,β-unsaturated carbonyl compounds.

Studies on methyl-substituted quinoxalino[2,3-c]cinnoline (B3060741) 5-N-oxides have shown that the methyl group can be activated for alkoxylation reactions. researchgate.netfigshare.com This suggests that the methylene group in this compound N-oxide could also be susceptible to similar oxidative functionalizations. Visible light-induced catalyst-free deaminative C-2 alkylation of heterocyclic-N-oxides using Katritzky salts has been demonstrated, providing a potential route for modifying the substituent at the 2-position. chemrxiv.org

Intramolecular Cyclizations and Rearrangement Pathways

The presence of the reactive nitromethyl group offers opportunities for intramolecular cyclization reactions to construct novel fused heterocyclic systems.

The nitro group can be reduced to an amino group, which can then participate in intramolecular cyclization reactions. For example, reduction of the nitro group in a suitably substituted this compound derivative could be followed by intramolecular condensation with another functional group on the quinoxaline scaffold or a side chain to form a new ring. The synthesis of N-heterocycles via intramolecular reductive cyclizations of nitroalkenes is a well-established strategy. researchgate.net

Furthermore, the nitronate anion derived from this compound can act as an intramolecular nucleophile. If a suitable electrophilic center is present elsewhere in the molecule, an intramolecular cyclization could be triggered. This approach is valuable for the synthesis of various nitrogen-containing heterocycles. unimi.it

Rearrangement reactions of quinoxaline derivatives are also known. While specific rearrangements involving the 2-(nitromethyl) group are not widely reported, the inherent reactivity of the quinoxaline ring and the nitro group suggests potential for such transformations under specific conditions, such as thermal or photochemical induction. For instance, new derivatives of photochromic 2-aryl-1-(4-nitrophenyl)-1,1a-dihydroazireno[1,2-a]quinoxalines have been synthesized, which can undergo rearrangement into 2-aryl-3-(4-nitrobenzyl)quinoxalines. researchgate.net This indicates the possibility of rearrangements involving substituents on the quinoxaline core.

Advanced Mechanistic Elucidation and Computational Investigations

Elucidation of Reaction Mechanisms for 2-(Nitromethyl)quinoxaline Formation and Transformation

Understanding the mechanistic pathways involved in the synthesis and subsequent reactions of this compound is paramount for optimizing reaction conditions and designing novel synthetic strategies. Researchers have explored a variety of reaction types, including dehydrogenative coupling, Michael addition/cyclization cascades, free radical functionalizations, and oxidative amidation–heterocycloannulation protocols, to unravel the intricate steps that govern these transformations.

Proposed Pathways for Dehydrogenative Coupling Reactions

Dehydrogenative coupling reactions represent an efficient and atom-economical approach for the formation of C-C and C-heteroatom bonds. While specific studies detailing the dehydrogenative coupling for the direct synthesis of this compound are emerging, the proposed mechanisms for related quinoxaline (B1680401) functionalizations often involve the generation of a radical species. For instance, in the C3–H vinylation of quinoxalin-2(1H)-ones, a sulfate radical anion, generated in situ, is proposed to react with an alkene to form an alkyl radical. This radical then adds to the quinoxalin-2(1H)-one, leading to a nitrogen radical intermediate. Subsequent steps involving single-electron transfer (SET) and deprotonation yield the final vinylated product. frontiersin.org A similar radical-mediated pathway can be postulated for the formation of this compound through dehydrogenative coupling of a suitable quinoxaline precursor with nitromethane (B149229).

Mechanistic Insights into Michael Addition/Cyclization Cascades

Michael addition/cyclization cascades are powerful synthetic tools for the construction of complex cyclic structures. In the context of quinoxaline chemistry, these cascades can be initiated by the Michael addition of a nucleophile to an activated alkene. For example, a proposed mechanism for the formation of polysubstituted arenes involves the Michael addition of a vinylogous malononitrile derivative to a chlorinated nitrostyrene. mdpi.com This is followed by a base-promoted intramolecular cyclization and subsequent elimination to furnish the aromatic product. mdpi.com

In a related asymmetric sequential Michael addition and cyclization, bifunctional amino-squaramides have been used as catalysts. scispace.com These reactions proceed through a domino or cascade sequence, allowing for the rapid construction of structurally complex molecules from simple starting materials. scispace.com Such mechanistic principles can be extended to the reactions of this compound, where the nitro group can activate the adjacent methylene (B1212753) for Michael addition, initiating a cascade of cyclization reactions to form more complex heterocyclic systems.

Exploration of Free Radical Mechanisms in Functionalization Reactions

Free radical reactions offer a versatile platform for the functionalization of heterocyclic compounds, including quinoxaline derivatives. lkouniv.ac.in The introduction of functional groups onto the quinoxaline scaffold often proceeds through a radical-mediated mechanism, particularly in multicomponent reactions. For instance, the trifluoroalkylation of quinoxalin-2(1H)-ones with unactivated alkenes and CF3SO2Na is initiated by the generation of a CF3 radical. nih.gov This radical then adds to the alkene, followed by reaction with the quinoxalin-2(1H)-one. The presence of a radical inhibitor like TEMPO has been shown to completely quench the reaction, confirming the radical pathway. nih.gov

Similarly, visible-light photoredox catalysis has been employed for the three-component reaction of quinoxalin-2(1H)-ones, unactivated olefins, and bromodifluorinated reagents, which is also believed to proceed through a free radical process. nih.gov These studies underscore the importance of radical intermediates in the functionalization of the quinoxaline core, a concept that is directly applicable to understanding the reactivity of the methylene group in this compound in radical-mediated transformations.

| Reaction Type | Initiator/Mediator | Key Intermediate | Evidence for Mechanism |

| Trifluoroalkylation | K2S2O8 | CF3 radical | Quenching with TEMPO nih.gov |

| Azidoalkylation | PhI(OAc)2 | Not specified | Free radical mechanism proposed nih.gov |

| Perfluoroalkylation | Visible light | Amino radicals | Deprotonation to radical anions nih.gov |

| Methylation | H2O2 | Methyl radical from DMSO | Controlled experiments nih.gov |

Understanding Oxidative Amidation–Heterocycloannulation Protocols

The synthesis of the quinoxaline ring system itself can be achieved through various methods, including oxidative amidation–heterocycloannulation protocols. A metal-catalyst-free synthesis of substituted quinoxalin-2-ones from 2,2-dibromo-1-arylethanone and aryl-1,2-diamines has been reported. researchgate.net The proposed mechanism involves the initial reaction of the diamine with the dibromo compound, followed by an intramolecular cyclization and subsequent oxidation to form the quinoxalin-2-one core. researchgate.net This protocol highlights a pathway to the fundamental quinoxaline structure, which is the parent scaffold for this compound.

Theoretical Chemistry Approaches in this compound Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure, reactivity, and spectroscopic properties of organic molecules. arxiv.org In the realm of quinoxaline chemistry, theoretical approaches provide deep insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are widely used to investigate the electronic properties of quinoxaline derivatives. jmaterenvironsci.comresearchgate.net These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges. jmaterenvironsci.com For instance, DFT at the B3LYP/6-31G(d,p) level has been used to correlate the electronic structure of N-substituted quinoxaline derivatives with their corrosion inhibition properties. jmaterenvironsci.com

The electronic transitions and spectroscopic properties can also be investigated using Time-Dependent DFT (TD-DFT). scispace.comq-chem.com By calculating the theoretical UV spectra, researchers can understand the nature of electronic transitions, such as n→π* transitions. scispace.com These computational studies provide a molecular-level understanding of the electronic landscape of quinoxaline derivatives, which is crucial for predicting their reactivity and designing new materials with desired photophysical properties. researchgate.net

| Calculated Parameter | Significance | Computational Method |

| HOMO-LUMO Energies | Indicates electronic excitability and reactivity | DFT/B3LYP/6-31G(d,p) jmaterenvironsci.com |

| Molecular Dipole Moment | Relates to polarity and intermolecular interactions | DFT/B3LYP/6-31G(d,p) jmaterenvironsci.com |

| Mulliken Atomic Charges | Provides insight into charge distribution and reactive sites | DFT/B3LYP/6-31G(d,p) jmaterenvironsci.com |

| Electronic Transitions | Explains UV-Vis absorption spectra | TD-DFT/B3LYP/6-311+G(d,p) scispace.com |

Computational Analysis of Bonding Characteristics and Reactivity

Detailed computational analyses focusing specifically on the bonding characteristics and reactivity of this compound are not extensively available in the reviewed scientific literature. However, general principles of computational chemistry and the known electronic properties of the quinoxaline nucleus and the nitromethyl substituent allow for a theoretical discussion of its expected molecular properties.

The quinoxaline ring system is an electron-deficient aromatic structure due to the presence of two nitrogen atoms in the pyrazine (B50134) ring. The introduction of a nitromethyl group (-CH₂NO₂) at the 2-position is expected to further influence the electronic distribution and reactivity of the molecule. The nitro group is a strong electron-withdrawing group, and its influence, even when insulated by a methylene bridge, would be to decrease the electron density on the quinoxaline core, particularly at the C2 and C3 positions.

Computational methods such as Density Functional Theory (DFT) would be instrumental in quantifying these electronic effects. Key parameters that could be calculated to understand the bonding and reactivity include:

Molecular Electrostatic Potential (MEP) Maps: An MEP map would likely show a significant region of positive electrostatic potential (electron deficiency) around the pyrazine ring, enhanced by the nitromethyl group. This would indicate a higher susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the LUMO is expected to be of low energy and localized significantly over the pyrazine ring and the nitro group, indicating its electrophilic nature. The HOMO-LUMO energy gap would provide insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis could provide detailed information about the nature of the chemical bonds, charge distribution, and intramolecular interactions. It would likely reveal the polarization of the C-N bonds in the quinoxaline ring and the C-N bond of the nitromethyl group.

While specific data tables for this compound are not available, a hypothetical representation based on general knowledge of similar compounds is presented below.

Hypothetical Computational Data for this compound

| Parameter | Expected Value/Observation | Significance |

| Dipole Moment (Debye) | A significant dipole moment would be expected, directed towards the electron-withdrawing nitromethyl group and the pyrazine ring. | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy (eV) | Expected to be relatively low, indicating that the molecule is not a strong electron donor. | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy (eV) | Expected to be low, highlighting the electron-accepting nature of the molecule. | Relates to the electron affinity and susceptibility to nucleophilic attack. The C2 and C3 positions would be likely sites for such attacks. |

| HOMO-LUMO Gap (eV) | A moderate to small energy gap would be anticipated, suggesting a degree of reactivity. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

| Mulliken Charges | Negative charges would be concentrated on the nitrogen and oxygen atoms. The carbon atom of the nitromethyl group and the C2 carbon of the quinoxaline ring would likely bear a partial positive charge. | Provides a qualitative picture of the charge distribution within the molecule, helping to identify electrophilic and nucleophilic sites. |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not readily found in the surveyed literature. The reactivity of the quinoxaline ring is generally characterized by its electrophilic nature, making it susceptible to nucleophilic substitution reactions. The presence of the nitromethyl group at the 2-position is expected to activate the ring towards such reactions.

One of the key reactions of nitroalkanes is the formation of a nitronate anion upon deprotonation of the α-carbon by a base. The acidity of the methylene protons in the this compound is significantly enhanced by the adjacent electron-withdrawing nitro group and the quinoxaline ring. This property is central to its potential reactivity in various carbon-carbon bond-forming reactions.

Key Reactions and Expected Kinetic/Thermodynamic Features:

Henry (Nitroaldol) Reaction: The nitronate anion of this compound can act as a nucleophile and react with aldehydes or ketones.

Kinetics: The rate of this reaction would depend on the strength of the base used to form the nitronate, the electrophilicity of the carbonyl compound, and the reaction conditions (solvent, temperature). The formation of the nitronate is typically the rate-determining step.

Thermodynamics: The reaction is often reversible, and the position of the equilibrium would be influenced by the stability of the product. Dehydration of the resulting nitroalkanol to a nitroalkene can drive the reaction to completion.

Michael Addition: The nitronate anion can also participate in Michael additions to α,β-unsaturated carbonyl compounds.

Kinetics: The reaction rate would be influenced by the steric hindrance at the α,β-unsaturated system and the nucleophilicity of the nitronate.

Thermodynamics: These reactions are generally thermodynamically favorable, leading to the formation of a stable C-C bond.

Nucleophilic Aromatic Substitution (SNAAr): While the nitromethyl group itself is not a leaving group, its electron-withdrawing nature activates the quinoxaline ring for nucleophilic aromatic substitution of hydrogen (SNAArH) or displacement of other leaving groups if present on the ring. The C3 position would be a likely site for nucleophilic attack.

Due to the absence of specific experimental data, a data table for kinetic and thermodynamic parameters cannot be provided. Research in this area would be necessary to determine values such as rate constants (k), activation energies (Ea), and changes in enthalpy (ΔH) and entropy (ΔS) for reactions involving this compound.

Role in Complex Molecular Synthesis and Structural Diversification

2-(Nitromethyl)quinoxaline as a Versatile Synthetic Synthon

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound serves as a practical and versatile synthon, primarily due to the chemical reactivity of the nitromethyl group attached to the C2 position of the electron-deficient quinoxaline (B1680401) ring.

The key to its versatility lies in the acidity of the α-protons on the methylene (B1212753) (-CH2-) group. This carbon is positioned between two powerful electron-withdrawing groups: the nitro group (-NO2) and the quinoxaline ring system. This structural arrangement significantly increases the acidity of the methylene protons, facilitating their removal by a base to form a stabilized carbanion, specifically a nitronate anion.

This readily formed nucleophilic nitronate is the key intermediate that allows this compound to participate in a range of carbon-carbon bond-forming reactions. The most prominent of these is the Henry reaction, or nitroaldol reaction, where the nitronate attacks a carbonyl compound (an aldehyde or ketone) to form a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction is a classic and powerful tool for C-C bond formation, and the resulting products contain two versatile functional groups—the hydroxyl and nitro groups—positioned for further synthetic manipulations. wikipedia.org The general utility of nitroalkanes as building blocks for pharmaceutically relevant molecules is well-established, underscoring the potential of synthons like this compound. frontiersin.org

Key Reactive Features of this compound:

Acidic α-protons: Enable easy formation of a nucleophilic nitronate anion.

Nucleophilic Carbon: The nitronate anion readily participates in C-C bond-forming reactions.

Transformable Nitro Group: The nitro group can be converted into other important functional groups, such as amines or carbonyls.

Heterocyclic Scaffold: The quinoxaline core is a common feature in many biologically active compounds. nih.govmdpi.com

Modular Approaches to Fused Heterocyclic Systems

Modular synthesis involves the sequential assembly of molecular fragments (modules) to construct more complex structures. The reactivity of this compound makes it an ideal starting module for building fused heterocyclic systems, where additional rings are constructed onto the quinoxaline framework.

A hypothetical modular strategy begins with the functionalization of the nitromethyl group, for instance, via a Henry reaction with a suitable aldehyde or ketone. This initial step introduces new functional groups (a hydroxyl group and the nitro group) that can be used in subsequent cyclization reactions. For example, the nitro and hydroxyl groups of the β-nitro alcohol product can be chemically transformed to create functionalities that can react with each other or with positions on the quinoxaline ring to form a new fused ring.

While specific literature examples detailing this modular approach starting from this compound are not prevalent, the principle is well-founded in the synthesis of other fused quinoxaline systems, such as pyrrolo[1,2-a]quinoxalines and imidazo[1,5-a]quinoxalines. nih.gov A potential pathway could involve the reduction of the nitro group to an amine, which could then undergo an intramolecular cyclization with a derivative of the newly introduced hydroxyl group, leading to the formation of a new heterocyclic ring fused to the pyrazine (B50134) portion of the quinoxaline core.

Development of Diverse Quinoxaline Derivatives and Analogues

The true power of this compound as a synthetic building block is demonstrated by the wide array of derivatives that can be generated from its nitromethyl side chain. These transformations allow for the introduction of various functional groups and structural motifs, leading to the creation of large libraries of quinoxaline analogues for applications in medicinal chemistry and materials science. rsc.org

The principal reactions for derivatization include:

Henry (Nitroaldol) Reaction: As previously discussed, reacting this compound with a diverse range of aldehydes and ketones under basic conditions yields a corresponding library of β-nitro alcohol derivatives. This allows for systematic variation of the substituent attached to the side chain. wikipedia.orgorganic-chemistry.org

Michael Addition: The nucleophilic nitronate anion can undergo conjugate addition (Michael reaction) with α,β-unsaturated carbonyl compounds, esters, or nitriles. This reaction forms a new carbon-carbon bond at a different position relative to the Henry reaction, further expanding the structural diversity of the products.

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using various reducing agents (e.g., H2/Pd-C, SnCl2, or catalytic transfer hydrogenation). This transformation yields 2-(1-aminoalkyl)quinoxaline derivatives, which are valuable intermediates for synthesizing amides, sulfonamides, and other nitrogen-containing functionalities. The resulting β-amino alcohols are a particularly important structural motif in many pharmaceutical agents. wikipedia.org

Nef Reaction: The nitro group can be converted into a carbonyl group. The treatment of the nitronate salt with a strong acid, in a process known as the Nef reaction, hydrolyzes it to form an aldehyde (2-formylquinoxaline) and nitrous oxide. This aldehyde is a versatile functional handle for subsequent reactions like Wittig olefination, reductive amination, or oxidation to a carboxylic acid.

The table below summarizes the potential diversification of the this compound scaffold through these key reactions.

| Reaction Type | Reactant | Resulting Product Class | Key Functional Group Transformation |

| Henry Reaction | Aldehydes (R-CHO) or Ketones (R-CO-R') | β-Nitro alcohols | -CH₂NO₂ → -CH(NO₂)CH(OH)R |

| Michael Addition | α,β-Unsaturated Carbonyl (e.g., Acrylate) | γ-Nitro carbonyl compounds | -CH₂NO₂ → -CH(NO₂)CH₂CH₂COOR |

| Nitro Group Reduction | Reducing Agent (e.g., H₂/Pd) | β-Amino alcohols (from Henry products) | -CH(NO₂)CH(OH)R → -CH(NH₂)CH(OH)R |

| Nef Reaction | Acid Hydrolysis of Nitronate | 2-Formylquinoxaline | -CH₂NO₂ → -CHO |

Strategic Integration in Total Synthesis of Complex Architectures

The total synthesis of complex natural products and pharmaceuticals often requires the strategic use of building blocks that allow for the controlled and stereoselective introduction of key functional groups. While specific examples of the integration of this compound into the total synthesis of a complex natural product are not widely reported, its potential is evident from the utility of its core reaction: the asymmetric Henry reaction.

The asymmetric Henry reaction is a powerful method for creating chiral β-nitro alcohols, which are precursors to valuable chiral β-amino alcohols. beilstein-journals.org This structural motif is present in numerous biologically active molecules. For instance, the syntheses of the antibiotic linezolid (B1675486) and the anticoagulant rivaroxaban, both of which contain a chiral oxazolidinone core, have been accomplished using an asymmetric Henry reaction as the key stereochemistry-defining step. beilstein-journals.org

The strategic value of a synthon like this compound in such a context would be to install a quinoxaline moiety alongside a chiral β-amino alcohol side chain. This would be a highly efficient way to assemble complex drug-like molecules that combine the established biological relevance of the quinoxaline scaffold with the stereochemically rich and functionalized side chain generated through a Henry reaction. The development of catalytic, asymmetric variants of reactions involving this compound would further enhance its utility for the enantioselective synthesis of complex molecular targets.

Future Research Directions in 2 Nitromethyl Quinoxaline Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency

The synthesis of 2-(nitromethyl)quinoxaline, traditionally achieved through nucleophilic substitution of a leaving group at the 2-position with a nitromethane (B149229) anion, presents opportunities for significant improvement through the development of advanced catalytic systems. Current methodologies often require stoichiometric bases and can be limited by substrate scope and reaction conditions. Future research will likely focus on the design and application of novel catalysts to overcome these limitations, aiming for higher yields, milder reaction conditions, and improved atom economy.

Palladium-catalyzed cross-coupling reactions, for instance, represent a promising avenue. While the direct palladium-catalyzed nitromethylation of aryl halides has been demonstrated, its application to 2-haloquinoxalines for the synthesis of this compound is an area ripe for exploration. The development of specialized ligand systems will be crucial to facilitate the challenging C-N bond formation and to prevent catalyst deactivation.

Furthermore, the exploration of transition-metal-free catalytic systems is a burgeoning area of interest. Organocatalysis and photocatalysis could offer environmentally benign alternatives. For example, the use of organic bases or phase-transfer catalysts could enhance the nucleophilicity of the nitromethane anion under milder conditions. Photocatalytic approaches, utilizing visible light to promote the reaction, could also provide a green and efficient synthetic route.

Table 1: Potential Catalytic Systems for Enhanced Synthesis of this compound

| Catalyst Type | Potential Advantages | Research Focus |

| Palladium Complexes | High efficiency, broad substrate scope | Ligand design for C-N coupling with 2-haloquinoxalines |

| Copper Catalysts | Lower cost, unique reactivity | Optimization of reaction conditions, exploration of different copper sources and ligands |

| Organocatalysts | Metal-free, environmentally benign | Development of novel basic and phase-transfer catalysts |

| Photocatalysts | Mild reaction conditions, green energy source | Identification of suitable photosensitizers and reaction pathways |

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

The unique electronic properties of the this compound system, characterized by the electron-withdrawing quinoxaline (B1680401) ring and the acidic protons of the nitromethyl group, suggest a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformations that leverage these features.

The acidic nature of the α-protons on the nitromethyl group makes it a versatile nucleophile. While its use in simple alkylation reactions is known, its participation in more complex cascade or domino reactions is an exciting prospect. For instance, reactions with bifunctional electrophiles could lead to the rapid construction of complex heterocyclic systems fused to the quinoxaline core.

Conversely, the nitro group itself can participate in a variety of transformations. Its reduction to an amino group would provide access to 2-(aminomethyl)quinoxalines, valuable building blocks for medicinal chemistry. Furthermore, the nitro group can act as a leaving group under certain conditions or participate in cycloaddition reactions, opening up avenues for the synthesis of novel quinoxaline derivatives with diverse functionalities. The reactivity of the quinoxaline ring itself, influenced by the electron-withdrawing nitromethyl group, also warrants further investigation, particularly in the context of electrophilic and nucleophilic aromatic substitution reactions.

Advanced Mechanistic Understanding of Complex Transformations

A deeper, mechanistic understanding of the reactions involving this compound is paramount for the rational design of new synthetic methods and the optimization of existing ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations.

Computational chemistry, particularly density functional theory (DFT) calculations, will play an increasingly important role in mapping out reaction pathways, calculating activation energies, and predicting the regioselectivity and stereoselectivity of reactions. Such theoretical studies can guide experimental design and help in the development of more efficient and selective catalysts and reaction conditions. For instance, computational modeling could be used to understand the mechanism of a potential palladium-catalyzed C-H functionalization at the methyl group of this compound.

Design of Next-Generation Synthetic Methodologies for Nitromethylated Quinoxalines

Building upon the development of novel catalysts, the exploration of new reaction pathways, and a deeper mechanistic understanding, the ultimate goal is to design next-generation synthetic methodologies for this compound and its derivatives. These new methods should be characterized by high efficiency, broad applicability, operational simplicity, and adherence to the principles of green chemistry.

One promising direction is the development of direct C-H functionalization methods. The direct introduction of the nitromethyl group onto the C-2 position of an unsubstituted quinoxaline would represent a significant improvement over traditional cross-coupling approaches that require pre-functionalized starting materials. This could potentially be achieved through transition-metal-catalyzed C-H activation or through radical-mediated processes.

Furthermore, the development of one-pot or tandem reaction sequences that allow for the synthesis and subsequent functionalization of this compound in a single operation would greatly enhance synthetic efficiency. For example, a one-pot procedure could involve the initial formation of the quinoxaline ring followed by the in-situ introduction of the nitromethyl group. Such strategies would not only save time and resources but also minimize waste generation, contributing to more sustainable chemical synthesis.

The continued exploration of these future research directions will undoubtedly unlock the full synthetic potential of this compound, paving the way for the discovery of new chemical entities with potential applications in various fields, including materials science and medicinal chemistry.

Q & A

Q. Advanced

- Antiproliferative Activity : Assess via MTT assays on cancer cell lines (e.g., MCF-7). Mechanisms like cell cycle arrest (G1/S phase) and topoisomerase II inhibition are studied using flow cytometry and enzymatic assays .

- Enzyme Inhibition : For targets like HCV NS3/4A protease, biochemical assays measure IC50 values. Replicon assays validate antiviral potency against drug-resistant variants .

- Pesticidal Activity : Herbicidal/fungicidal effects are tested using in vitro models (e.g., Colletotrichum species), with mode-of-action studies (e.g., protoporphyrinogen oxidase inhibition) .

How do structural modifications at the 2-position influence quinoxaline properties?

Q. Advanced

- Substituent Effects : Electron-withdrawing groups (e.g., nitromethyl) reduce quinoxaline’s electron density, impacting binding to biological targets. For example, 3-(trifluoromethyl)quinoxalines show reduced protease inhibition due to steric/electronic clashes .

- SAR Insights : Hybridizing quinoxaline with coumarin/phenyl moieties enhances antiproliferative activity (e.g., 61% yield in coumarin hybrids) by promoting DNA intercalation or receptor antagonism . Comparative studies suggest nitromethyl groups may improve selectivity for kinases or adenosine receptors .

What computational techniques predict the mechanism of this compound derivatives?

Q. Advanced

- Molecular Docking : Predict binding modes to targets like EGFR or adenosine receptors. For example, 3D database mining (e.g., Cambridge Structural Database) identifies bioisosteric replacements for optimizing affinity .

- Molecular Dynamics : Simulate interactions over time to assess stability of quinoxaline-protein complexes. Studies on HCV protease inhibitors reveal how substituents affect resistance profiles (e.g., A156T variant) .

- DFT Analysis : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity, guiding synthetic prioritization .

How should researchers address discrepancies in biological data across studies?

Q. Advanced

- Assay Variability : Control for cell line specificity (e.g., MCF-7 vs. HeLa) and incubation times. For example, antiproliferative activity in MCF-7 may not translate to other lines due to receptor expression differences .

- Structural Purity : Verify compound integrity via HPLC and NMR. Impurities in dihydroquinoxaline intermediates (e.g., acetylation byproducts) can skew results .

- Contextual Factors : Compare pharmacokinetic parameters (e.g., logP of nitromethyl vs. bromo derivatives) to explain bioavailability variations. For pesticidal studies, environmental conditions (pH, temperature) impact efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.